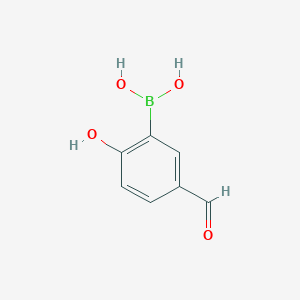
5-Formyl-2-hydroxyphenylboronic acid
Overview
Description
Scientific Research Applications
Antimicrobial Activity
2-Formylphenylboronic acids have demonstrated interesting properties from both synthetic and application perspectives, including structural uniqueness. A specific study highlighted the antimicrobial potential of these compounds, showing moderate activity against Candida albicans and higher activity against Aspergillus niger as well as bacteria like Escherichia coli and Bacillus cereus. The study suggests the potential of 2-formylphenylboronic acids as antibacterial agents, hinting at a possible mechanism of action related to the inhibition of cytoplasmic leucyl-tRNA synthetase in microorganisms (Adamczyk-Woźniak et al., 2020).
Organic Synthesis and Chemical Transformations
The utility of 5-Formyl-2-hydroxyphenylboronic acid and its analogs in organic synthesis is well-documented. For example, they serve as building blocks for the synthesis of diverse structures through C-C couplings, such as the Suzuki-Miyaura coupling reaction. This process has been utilized for the preparation of various derivatives under optimized reaction conditions, demonstrating the compound's significance in facilitating organic transformations (Hergert et al., 2018).
Bioconjugation and Protein Modification
Research into the bioorthogonal coupling reactions of 2-formylphenylboronic acids with amines in aqueous solutions reveals their potential for protein conjugation. This reaction is orthogonal to protein functional groups, making it particularly useful for couplings under physiologically compatible conditions, such as in the modification of proteins or enzymes (Dilek et al., 2015).
Photophysical Properties and Material Science
The formation of bicyclic boronates from 5-formylfuranboronic acid demonstrates the compound's relevance in materials science, particularly due to its photophysical properties. These properties are significantly influenced by solvatochromic and luminescent changes, making them applicable in the development of optoelectronic materials (González et al., 2015).
Biocatalysis and Green Chemistry
The enzymatic transformation of biomass-derived compounds into high-value derivatives is another promising area of application. For instance, the selective oxidation of 5-hydroxymethylfurfural (HMF) to valuable chemicals by enzymes highlights the potential of 5-Formyl-2-hydroxyphenylboronic acid derivatives in green chemistry and biocatalysis. This approach offers higher selectivity, milder conditions, and environmental benefits compared to traditional chemocatalytic methods (Hu et al., 2018).
properties
IUPAC Name |
(5-formyl-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWDXMNHBAFRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263012 | |
| Record name | Boronic acid, B-(5-formyl-2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-hydroxyphenylboronic acid | |
CAS RN |
2121513-62-8 | |
| Record name | Boronic acid, B-(5-formyl-2-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(5-formyl-2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)
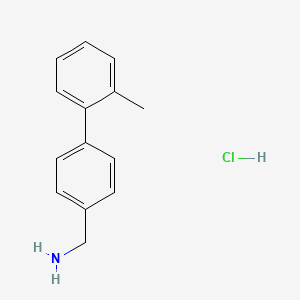
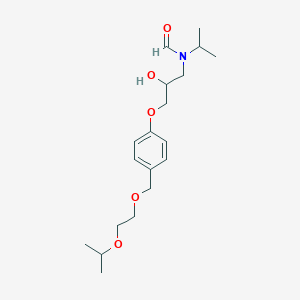
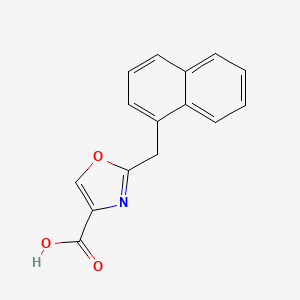
![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)
![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)
![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)
![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)
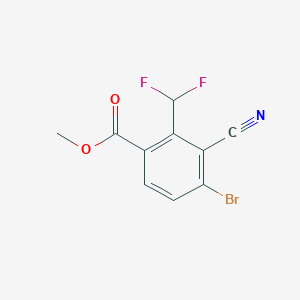
![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)
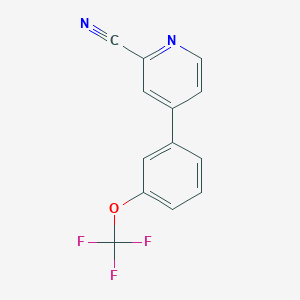
![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)
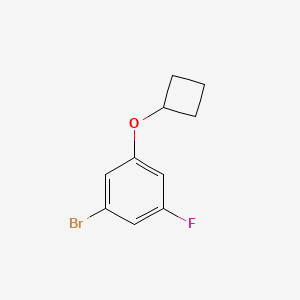
![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)